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Compound of Interest

Compound Name: 2-Methoxy-5-methylbenzonitrile

Cat. No.: B1350759

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectral data for 2-
Methoxy-5-methylbenzonitrile (CAS No. 53078-70-9), a key intermediate in pharmaceutical
synthesis and organic chemistry research. This document presents available Nuclear Magnetic
Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed
experimental protocols for data acquisition. The information is structured to facilitate easy
interpretation and application in a laboratory setting.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from *H NMR, 13C NMR, IR, and
Mass Spectrometry for 2-Methoxy-5-methylbenzonitrile.

Table 1: *H NMR Spectral Data
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Note: Experimentally determined *H NMR data for 2-Methoxy-5-methylbenzonitrile is not
readily available in the public domain. The expected spectrum would show signals for the
aromatic protons, the methoxy group protons (typically a singlet around 3.8 ppm), and the
methyl group protons (typically a singlet around 2.3 ppm).

« 13
Chemical Shift (6) ppm Assignment
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Note: Experimentally determined 3C NMR data for 2-Methoxy-5-methylbenzonitrile is not
readily available in the public domain.

Table 3: IR Spectral Data
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Note: While specific experimental IR data is not provided, a characteristic strong absorption

band for the nitrile (C=N) group is expected in the range of 2220-2260 cm™1.

Table 4: Mass Spectrometry Data (Predicted)

m/z Predicted Adduct
148.07570 [M+H]*

170.05764 [M+NaJ*

146.06114 [M-H]-

165.10224 [M+NHa]*
186.03158 [M+K]*

130.06568 [M+H-H20]*
147.06787 M]*

Source: Predicted data from PubChem.[1]

Experimental Protocols

The following are generalized experimental protocols for acquiring NMR, IR, and MS spectra

for benzonitrile derivatives like 2-Methoxy-5-methylbenzonitrile. These should be adapted

based on the specific instrumentation available.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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o Sample Preparation: Dissolve 5-10 mg of 2-Methoxy-5-methylbenzonitrile in approximately
0.6-0.7 mL of a deuterated solvent (e.g., CDCls, DMSO-ds) in a standard 5 mm NMR tube.
Ensure the sample is fully dissolved.

e 1H NMR Acquisition:
o Use a 400 MHz or higher field NMR spectrometer.
o Acquire a standard one-dimensional proton spectrum.

o Typical parameters: spectral width of 12-16 ppm, pulse angle of 30-45°, acquisition time of
2-4 seconds, and a relaxation delay of 1-5 seconds.

o The number of scans can be adjusted to achieve an adequate signal-to-noise ratio
(typically 8-16 scans).

e 13C NMR Acquisition:
o Use the same instrument and sample.
o Acquire a proton-decoupled 13C spectrum.

o Typical parameters: spectral width of 200-250 ppm, pulse angle of 30-45°, and a longer
relaxation delay (e.g., 2-5 seconds).

o A significantly higher number of scans (e.g., 1024 or more) is usually required to obtain a
good signal-to-noise ratio.

Infrared (IR) Spectroscopy

o Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid
or liquid sample directly onto the ATR crystal. Ensure good contact between the sample and
the crystal.

o Data Acquisition:

o Record a background spectrum of the empty, clean ATR crystal.
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o Record the sample spectrum over a typical range of 4000-400 cm~1.

o The final spectrum is presented as the ratio of the sample spectrum to the background
spectrum.

Mass Spectrometry (MS)

o Sample Introduction: Introduce a dilute solution of the sample in a suitable volatile solvent
(e.g., methanol, acetonitrile) into the mass spectrometer via direct infusion or after
separation using Gas Chromatography (GC) or Liquid Chromatography (LC).

« lonization: Utilize an appropriate ionization technique. Electron lonization (EI) is common for
GC-MS and provides detailed fragmentation patterns. Electrospray lonization (ESI) is
typically used for LC-MS and often provides a strong molecular ion peak.

o Mass Analysis: Scan a mass range appropriate for the compound (e.g., m/z 50-300).

o Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to
confirm the structure.

Logical Workflow for Spectral Analysis

The following diagram illustrates a typical workflow for the spectroscopic identification and
characterization of an organic compound such as 2-Methoxy-5-methylbenzonitrile.
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Caption: Workflow for Spectroscopic Characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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© 2025 BenchChem. All rights reserved. 717 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1350759?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1350759?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

